4-Thiazolidinecarboxylic acid, 3-(3-(2-(p-chlorophenoxy)-2-methylpropionamido)-2-(p-chlorophenoxy)propionyl)-5,5-dimethyl-
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Overview
Description
4-Thiazolidinecarboxylic acid, 3-(3-(2-(p-chlorophenoxy)-2-methylpropionamido)-2-(p-chlorophenoxy)propionyl)-5,5-dimethyl- is a complex organic compound that features a thiazolidine ring, carboxylic acid group, and multiple chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidine ring This can be achieved through the cyclization of cysteine derivatives with aldehydes or ketones
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on understanding these activities and developing new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be explored for their potential as drug candidates. Their interactions with biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed studies.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Phenoxyacetic Acids: These compounds share the chlorophenoxy group and are used as herbicides.
Properties
CAS No. |
74007-99-1 |
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Molecular Formula |
C25H28Cl2N2O6S |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
3-[2-(4-chlorophenoxy)-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]propanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C25H28Cl2N2O6S/c1-24(2,35-18-11-7-16(27)8-12-18)23(33)28-13-19(34-17-9-5-15(26)6-10-17)21(30)29-14-36-25(3,4)20(29)22(31)32/h5-12,19-20H,13-14H2,1-4H3,(H,28,33)(H,31,32) |
InChI Key |
FZMKVDHKQMOTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(CS1)C(=O)C(CNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)C(=O)O)C |
Origin of Product |
United States |
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